molecular formula C9H12O2 B1437371 3,3-Dicyclopropylprop-2-enoic acid CAS No. 37520-24-4

3,3-Dicyclopropylprop-2-enoic acid

Cat. No.: B1437371
CAS No.: 37520-24-4
M. Wt: 152.19 g/mol
InChI Key: QVWBGJABCTUBOO-UHFFFAOYSA-N
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Description

3,3-Dicyclopropylprop-2-enoic acid is an organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol It is characterized by the presence of two cyclopropyl groups attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dicyclopropylprop-2-enoic acid typically involves the reaction of cyclopropyl-containing precursors under specific conditions. One common method involves the use of cyclopropylmethyl bromide and malonic acid derivatives, followed by decarboxylation and subsequent functional group transformations . The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3,3-Dicyclopropylprop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3,3-Dicyclopropylprop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dicyclopropylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl groups can induce strain in the molecular structure, making it reactive towards various biological targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylacetic acid
  • Cyclopropylmethanol
  • Cyclopropylamine

Uniqueness

3,3-Dicyclopropylprop-2-enoic acid is unique due to the presence of two cyclopropyl groups, which impart significant strain and reactivity to the molecule. This makes it distinct from other cyclopropyl-containing compounds, which typically have only one cyclopropyl group. The dual cyclopropyl groups enhance its potential for diverse chemical transformations and biological activities .

Properties

IUPAC Name

3,3-dicyclopropylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-9(11)5-8(6-1-2-6)7-3-4-7/h5-7H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWBGJABCTUBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=CC(=O)O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37520-24-4
Record name 3,3-dicyclopropylprop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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